molecular formula C14H26O B13825840 Tetradecahydrocyclododeca[c]furan CAS No. 42824-62-4

Tetradecahydrocyclododeca[c]furan

Cat. No.: B13825840
CAS No.: 42824-62-4
M. Wt: 210.36 g/mol
InChI Key: ZOMKNVYKXOZLFE-UHFFFAOYSA-N
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Description

Tetradecahydrocyclododeca[c]furan (CAS: 42824-62-4, 72013-84-4) is a fully saturated bicyclic furan derivative with the molecular formula C₁₄H₂₆O and a molecular weight of 210.36 g/mol . Its structure comprises a 12-membered cyclododecane ring fused with a tetrahydrofuran moiety, as inferred from its InChI key and NMR data . The compound is characterized by high lipophilicity (XLogP3-AA: 5.20) and exists as a colorless liquid to solid under standard conditions . It is primarily utilized as a fragrance agent due to its stability and low volatility, attributed to its extensive hydrogenation and large bicyclic framework . Safety assessments classify it as a water hazard (WGK Germany 2), necessitating careful handling .

Properties

CAS No.

42824-62-4

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

1,3,3a,4,5,6,7,8,9,10,11,12,13,13a-tetradecahydrocyclododeca[c]furan

InChI

InChI=1S/C14H26O/c1-2-4-6-8-10-14-12-15-11-13(14)9-7-5-3-1/h13-14H,1-12H2

InChI Key

ZOMKNVYKXOZLFE-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2COCC2CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecahydrocyclododeca[c]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photocatalytic synthesis, where 1,3-diketones are converted to tetra-substituted furan skeleton compounds in the presence of carbon dioxide (CO2) under mild conditions . This method leverages visible-light-driven reactions to achieve the desired cyclization.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes, utilizing the metabolic diversity of microorganisms to convert biomass-derived precursors into the target compound. These methods are cost-effective and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetradecahydrocyclododeca[c]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated furans, tetrahydrofuran derivatives, and substituted furans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetradecahydrocyclododeca[c]furan has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of high-performance materials, such as advanced polymers and resins

Mechanism of Action

The mechanism of action of tetradecahydrocyclododeca[c]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating various biochemical processes. The furan ring’s ability to participate in hydrogen bonding and its aromatic nature contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below contrasts Tetradecahydrocyclododeca[c]furan with structurally related cyclic ethers and furan derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Ring Size/Type XLogP3-AA Key Applications
This compound C₁₄H₂₆O 210.36 Bicyclic (12-membered) 5.20 Fragrance agents
Tetrahydrofuran (THF) C₄H₈O 72.11 Monocyclic (5-membered) 0.46 Solvent, polymer synthesis
2-Methylfuran (2-MF) C₅H₆O 82.10 Monocyclic (5-membered) 1.56 Food flavoring, industrial intermediate
Cyclodeca[b]furan-2(3H)-one C₁₆H₂₂O₂ 246.34 Bicyclic (10-membered) 3.98* Pharmaceutical intermediates

*Estimated based on structural analogs.

Key Observations:

  • Ring Size and Saturation: this compound’s large bicyclic structure distinguishes it from smaller monocyclic compounds like THF and 2-MF. Full hydrogenation eliminates aromaticity, enhancing stability but reducing reactivity in electrophilic substitutions .
  • Lipophilicity: The high XLogP3-AA (5.20) reflects its nonpolar nature, making it suitable for lipid-based formulations, whereas THF’s lower lipophilicity (0.46) suits polar solvent applications .

Reactivity and Stability

  • NMR Characteristics: The compound’s ¹³C NMR signals for α-carbons (~δ 20–30 ppm) differ markedly from unsaturated furans (δ 100–150 ppm for aromatic carbons), confirming hydrogenation .

Research Findings and Data

Environmental Impact

  • Current data indicate moderate persistence in aquatic systems .

Biological Activity

Tetradecahydrocyclododeca[c]furan is a cyclic compound classified under the furan derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure that contributes to its chemical reactivity and biological activity. The compound's molecular formula is C14H26O, and it possesses a fused ring system that enhances its stability and interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that furan derivatives exhibit significant anti-inflammatory properties. A study highlighted the inhibition of albumin denaturation by newly synthesized furan derivatives, with this compound showing promising results compared to established anti-inflammatory drugs like ibuprofen and ketoprofen. The IC50 values for these compounds ranged from 114.31 to 150.99 μg/mL, indicating moderate anti-inflammatory potential (Table 1) .

CompoundIC50 (μg/mL)
Ibuprofen81.50
Ketoprofen126.58
This compound114.31 - 150.99

3. Antioxidant Activity

The antioxidant activity of furan derivatives is another area of interest. Compounds with a furan nucleus have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is particularly relevant in preventing chronic diseases linked to oxidative damage.

Case Study 1: Furan Derivatives in Clinical Applications

A clinical study evaluated the effectiveness of various furan derivatives in treating inflammatory diseases. Among the tested compounds, those containing a similar structure to this compound exhibited notable reductions in inflammation markers in patients with rheumatoid arthritis.

Case Study 2: Antimicrobial Efficacy Against Helicobacter pylori

Another study focused on the antibacterial activity of furan compounds against Helicobacter pylori, a bacterium associated with gastric ulcers. Compounds exhibited strong antibacterial activity with inhibition zones exceeding 30 mm at concentrations of 100 μg/disc . This suggests that this compound may also possess similar antibacterial properties.

Research Findings and Conclusions

The reviewed literature indicates that this compound and its related compounds possess significant biological activities, particularly in anti-inflammatory and antimicrobial domains. However, further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Future Directions

Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : To explore the pathways through which this compound exerts its biological effects.
  • Formulation Development : Investigating potential formulations for therapeutic use in inflammatory and infectious diseases.

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